

(R)-TAPI-2: An In-depth Technical Guide to its Biological Activity

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Compound of Interest		
Compound Name:	(R)-TAPI-2	
Cat. No.:	B2754833	Get Quote

Disclaimer: Publicly available scientific literature and data resources contain limited specific information on the isolated (R)-enantiomer of TAPI-2. The majority of published data refers to TAPI-2, which is often used as a racemic mixture. This guide, therefore, synthesizes the known biological activities of TAPI-2 and its primary targets, with the understanding that the specific quantitative contributions of the (R)-enantiomer are not fully elucidated in the public domain. It is presumed that **(R)-TAPI-2** shares the same targets and mechanism of action, though its potency and selectivity may differ from the (S)-enantiomer and the racemic mixture.

Core Concepts: Mechanism of Action

(R)-TAPI-2 is a hydroxamate-based broad-spectrum inhibitor of metalloproteinases. The hydroxamate group is crucial for its inhibitory activity, as it chelates the zinc ion present in the active site of these enzymes. This coordination with the catalytic zinc ion prevents the binding and subsequent cleavage of the enzyme's natural substrates.

The primary targets of TAPI-2 include members of the Matrix Metalloproteinase (MMP) family and the "A Disintegrin and Metalloproteinase" (ADAM) family, with notable activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.

Quantitative Data: Inhibitory Activity of TAPI-2

The following tables summarize the available quantitative data for the inhibitory activity of TAPI-2 against its key targets. It is important to reiterate that this data may not be specific to the (R)-enantiomer.



Target Enzyme	IC50/Ki Value	Notes
Matrix Metalloproteinases (general)	IC50: 20 μM[1]	Broad-spectrum inhibition.
hmeprin α subunit	Ki: 1.5 ± 0.27 nM[1]	Strong inhibition.
hmeprin β subunit	IC50: 20 ± 10 μM[1]	Weaker inhibition compared to the α subunit.

Key Signaling Pathways Modulated by (R)-TAPI-2

The inhibitory action of **(R)-TAPI-2** on metalloproteinases, particularly ADAM17/TACE, leads to the modulation of several critical signaling pathways.

Inhibition of the Notch Signaling Pathway

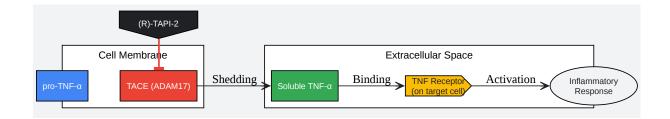
ADAM17 is one of the proteases responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM17, **(R)-TAPI-2** can prevent this cleavage, thereby downregulating Notch signaling. This has significant implications in cellular processes such as proliferation, differentiation, and apoptosis.

Inhibition of the Notch Signaling Pathway by (R)-TAPI-2.

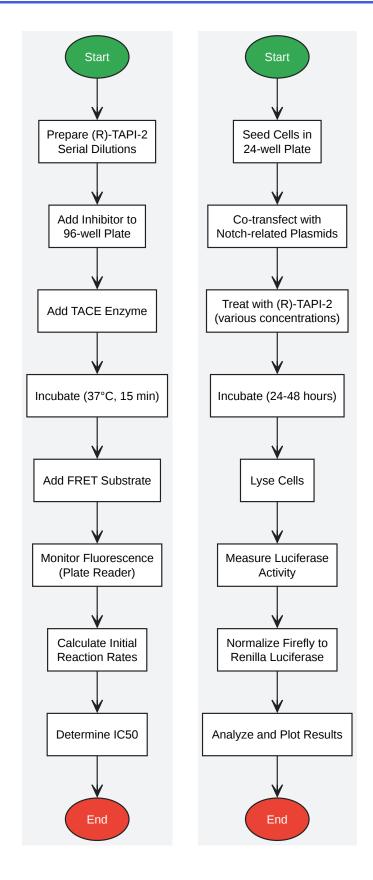
Modulation of TNF-α Signaling

TACE (ADAM17) is the primary enzyme responsible for the shedding of membrane-bound tumor necrosis factor-alpha (pro-TNF- α) to its soluble, active form (sTNF- α). By inhibiting TACE, **(R)-TAPI-2** reduces the levels of circulating sTNF- α , a potent pro-inflammatory cytokine.









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References

- 1. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
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